molecular formula C18H16Cl2N2O4S3 B2987019 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-72-2

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2987019
CAS RN: 941967-72-2
M. Wt: 491.42
InChI Key: KZMAENFPRDUXDT-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C18H16Cl2N2O4S3 and its molecular weight is 491.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Herbicidal Activity

A study by Tianrui Ren et al. (2000) elaborated on the design, synthesis, and structure-activity relationships of novel ALS inhibitors, highlighting the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide derivatives. These compounds were evaluated for their herbicidal activities, demonstrating the potential of such structures in developing effective herbicides (Ren et al., 2000).

Anticonvulsant Properties

Research by A. A. Farag et al. (2012) focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety, which were then assessed for anticonvulsant activity. Their findings indicated that several synthesized compounds showed protection against picrotoxin-induced convulsions, pointing to the therapeutic potential of such derivatives in epilepsy treatment (Farag et al., 2012).

Photodynamic Therapy Applications

M. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their photophysical and photochemical properties. These compounds showed promising features as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Lipoxygenase Inhibition

A study by Aziz‐ur‐Rehman et al. (2016) explored the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as potential lipoxygenase inhibitors. Their research highlighted the potential of these compounds in modulating inflammatory responses, with several synthesized derivatives showing moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).

Antiviral Activity

The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides by Zhuo Chen et al. (2010) demonstrated certain anti-tobacco mosaic virus activities, suggesting the potential use of these compounds in developing new antiviral agents (Chen et al., 2010).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S3/c1-26-11-4-6-12(7-5-11)29(24,25)8-2-3-16(23)22-18-21-14(10-27-18)13-9-15(19)28-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMAENFPRDUXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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